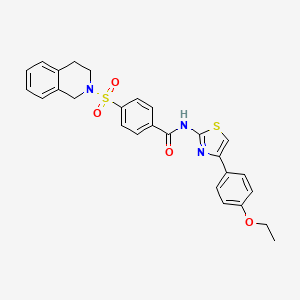
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural features, which include a dihydroisoquinoline moiety, a sulfonyl group, a thiazole ring, and an ethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the dihydroisoquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.
Introduction of the sulfonyl group: : This can be accomplished using sulfonyl chlorides under basic conditions.
Formation of the thiazole ring: : Thiazole synthesis may involve the condensation of α-haloketones with thioureas.
Attachment of the ethoxyphenyl group: : This step usually involves a Suzuki coupling reaction between an aryl halide and a boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This could involve continuous flow chemistry techniques, which allow for better control of reaction parameters and scaling up of production.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Potentially transforming the dihydroisoquinoline moiety to an isoquinoline.
Reduction: : Reducing the sulfonyl group to a thiol.
Substitution: : Functionalizing the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products Formed
Oxidation: : Isoquinoline derivatives.
Reduction: : Thiol or amine derivatives.
Substitution: : Varied products depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions.
Material Science: : Potential precursor for advanced materials due to its structural complexity.
Biology and Medicine
Drug Development: : Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Biochemical Probes: : Used in studies to understand the function of specific enzymes or proteins.
Industry
Polymer Chemistry: : A monomer for the synthesis of novel polymers.
作用機序
The compound's mechanism of action would depend on its interaction with biological targets. For instance, if it acts as a drug, it might inhibit a specific enzyme or receptor pathway. Its molecular targets could include proteins, DNA, or cellular membranes, depending on its structure and functional groups.
類似化合物との比較
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the thiazole and ethoxyphenyl groups.
N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide: : Missing the dihydroisoquinoline and sulfonyl groups.
Uniqueness
The presence of both a dihydroisoquinoline moiety and a thiazole ring in the same molecule is relatively unique. This structural combination may confer unique bioactivity and make the compound a promising candidate for drug development or material science applications.
There you go! That's a comprehensive look at "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide."
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-2-34-23-11-7-20(8-12-23)25-18-35-27(28-25)29-26(31)21-9-13-24(14-10-21)36(32,33)30-16-15-19-5-3-4-6-22(19)17-30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYXCQVZAHSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2685984.png)
![N'-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2685986.png)

![ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)


![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/new.no-structure.jpg)


![N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2686001.png)
![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)

